molecular formula C12H18N2O B1298494 N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 765291-41-6

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B1298494
CAS No.: 765291-41-6
M. Wt: 206.28 g/mol
InChI Key: HBWZMDSVFJVJIL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide (CAS 765291-41-6) is an organic compound with a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . This research chemical is characterized by a pivalamide group linked to a substituted phenyl ring containing both amino and methyl functional groups. Available data indicates a calculated density of approximately 1.082 g/cm³ and a high boiling point near 297.9°C . The compound is related to a hydrochloride salt form (CAS 1185672-87-0), which may offer improved solubility and handling properties for certain experimental protocols . This product is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can access structural identifiers including SMILES (O=C(Nc1ccc(cc1C)N)C(C)(C)C) and InChIKey (HBWZMDSVFJVJIL-UHFFFAOYSA-N) to support compound verification and computational studies . Specific applications and mechanistic details in research models are not fully detailed in the available literature, highlighting its potential as a novel building block or intermediate for further investigative work.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWZMDSVFJVJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359355
Record name N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765291-41-6
Record name N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

One common method for synthesizing N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide involves the acylation of 4-amino-2-methylphenol using acylating agents such as propanoyl chloride or derivatives.

Procedure

  • Reactants and Solvents :

    • Starting material: 4-amino-2-methylphenol.
    • Acylating agent: Propanoyl chloride or similar derivatives.
    • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
  • Reaction Conditions :

    • The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxidation.
    • The temperature is controlled to optimize the reaction rate and prevent side reactions, often ranging from 0°C to room temperature.
  • Steps :

    • Dissolve 4-amino-2-methylphenol in the chosen solvent.
    • Slowly add the acylating agent while maintaining the temperature.
    • Stir the mixture for several hours to ensure complete reaction.
  • Purification :

    • The crude product is purified via crystallization or column chromatography to isolate this compound in high purity.

Notes

  • The choice of solvent and reaction time significantly impacts yield and purity.
  • Side products can form if moisture is present, necessitating rigorous drying of reagents and apparatus.

Lithium Dianion Method

Reaction Overview

This method involves generating a dianion intermediate from a precursor compound, followed by quenching with an appropriate electrophile.

Procedure

  • Reactants :

    • Starting material: N-(2-methylphenyl)-2,2-dimethylpropanamide.
    • Reagents: n-butyllithium (used to generate the dianion).
  • Reaction Conditions :

    • Temperature: The reaction is initiated at low temperatures (e.g., 0°C) to stabilize the dianion intermediate.
    • Atmosphere: Conducted under dry nitrogen to prevent moisture interference.
  • Steps :

    • Dissolve the starting material in THF and cool to 0°C.
    • Add n-butyllithium dropwise while maintaining the temperature below 10°C.
    • Allow the mixture to age until a homogeneous solution forms, followed by quenching with an electrophile like N-benzylidenemethylamine.
  • Purification :

    • After quenching, extract the product using organic solvents such as ether.
    • Purify via crystallization from hexane or similar solvents.

Yield and Characteristics

  • This method typically yields around 78%, with a melting point of 85–86°C for the purified product.

Amide Bond Formation Using Coupling Agents

Reaction Overview

Amide bond formation using coupling agents such as carbodiimides (e.g., DCC) or N-hydroxysuccinimide (NHS) represents another efficient approach.

Procedure

  • Reactants :

    • Carboxylic acid derivative of the desired amide backbone.
    • Amine source: 4-amino-2-methylphenol or its derivatives.
    • Coupling agents: DCC and NHS.
  • Reaction Conditions :

    • Solvent: Acetonitrile or dimethylformamide (DMF).
    • Temperature: Room temperature (20–25°C).
  • Steps :

    • Dissolve all reactants in the solvent.
    • Add coupling agents to activate the carboxylic acid group.
    • Stir for several hours until the reaction is complete.
  • Purification :

    • Filter out by-products (e.g., dicyclohexylurea).
    • Purify via recrystallization or chromatography.

Notes

  • This method offers high yields with minimal side reactions due to selective activation of carboxylic acids.

Comparative Data Table

Method Key Reagents Solvent Temperature Yield (%) Purification
Acylation Propanoyl chloride, 4-amino-2-methylphenol THF/DCM 0–25°C Moderate Crystallization
Lithium Dianion n-butyllithium, N-benzylidenemethylamine THF 0–10°C ~78 Crystallization
Coupling Agent Method DCC, NHS, carboxylic acid derivatives Acetonitrile/DMF Room temperature High Chromatography

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Key Comparisons

Substituent Effects on Reactivity and Bioactivity
  • Halogenated Derivatives :

    • N-(4-bromophenyl)-2,2-dimethylpropanamide and N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide exhibit enhanced electrophilicity due to halogen atoms, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • The iodine substituent in the pyridyl derivative allows further functionalization (e.g., Grignard reactions), as demonstrated in multigram-scale syntheses .
  • N-(3-aminophenyl)-2,2-dimethylpropanamide (positional isomer) shows how substituent placement affects electronic properties and binding interactions in biological targets .
  • Methoxy/Hydroxy-Substituted Derivatives :

    • 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide demonstrates the impact of polar groups (hydroxy, methoxy) on crystal packing and hydrogen-bonding networks, critical for solid-state stability .
Backbone Modifications
  • 2,2-Dimethylpropanamide vs.
  • Heterocyclic vs. Phenyl Systems :

    • Pyridyl derivatives (e.g., N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide) introduce nitrogen heteroatoms, altering electronic properties and enabling coordination in metal-catalyzed reactions .

Biological Activity

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O, featuring an amide functional group attached to a substituted aromatic ring. The presence of the amino group enhances its interaction with various biological targets, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary findings suggest that it may inhibit the replication of certain viruses by interfering with their life cycle. For example, studies have indicated an inhibitory effect on viral RNA synthesis.

Mechanism of Action
The mechanism through which this compound exerts its antiviral effects involves binding to viral enzymes or receptors, thereby disrupting essential processes in viral replication.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines and inhibit cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HepG21.30
MCF-70.85
A5491.50

Case Studies

  • HepG2 Cell Line Study : A study evaluated the effects of this compound on HepG2 cells, revealing an IC50 value of 1.30 µM, indicating significant antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 µM) .
  • MCF-7 Breast Cancer Cells : Another study demonstrated that the compound induced apoptosis in MCF-7 cells with an IC50 of 0.85 µM, showcasing its potential for breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 2,2-dimethylpropanoyl chloride and 4-amino-2-methylaniline. Key steps include:

  • Reaction Optimization : Use a polar aprotic solvent (e.g., DCM) with a base (e.g., triethylamine) to scavenge HCl, enhancing reaction efficiency.
  • Catalysis : EDC/HOBt coupling agents may improve yield in sterically hindered environments .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O: 1.242 Å, C-N: 1.333 Å) and dihedral angles (amide vs. aromatic plane: ~85°), confirming electronic delocalization in the amide group .
  • Spectroscopy :
  • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm; tert-butyl protons at δ 1.2–1.4 ppm.
  • 13C NMR : Carbonyl resonance at ~170 ppm; tert-butyl carbons at ~27–35 ppm .

Q. What analytical methods ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Retention time ~8.5 min.
  • Stability Testing : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via LC-MS over 6 months .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of the amide group in this compound?

  • Methodological Answer :

  • Spectroscopic Studies : IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and X-ray crystallography reveal resonance stabilization of the amide, reducing electrophilicity.
  • Kinetic Experiments : Compare acylation rates with electron-deficient vs. electron-rich aniline derivatives to quantify electronic effects .

Q. What experimental designs are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Use PTEN phosphatase inhibition assays (IC₅₀ determination) with para-nitrophenyl phosphate as a substrate. Monitor absorbance at 405 nm .
  • Cell-Based Studies : Treat cancer cell lines (e.g., T47D breast cancer) and assess viability via MTT assay. Include controls for off-target effects (e.g., siRNA knockdown) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring or modify the tert-butyl group.
  • SAR Analysis :
  • Hydrophobicity : LogP values (experimental: ~3.7) correlate with membrane permeability.
  • Steric Effects : Bulky groups at the para position reduce steric hindrance, enhancing binding to target proteins .

Q. What challenges arise in resolving conflicting crystallographic data for related compounds?

  • Methodological Answer :

  • Data Validation : Cross-validate using SHELXL refinement (R-factor < 0.05) and check for twinning or disorder in the crystal lattice.
  • Hydrogen Bonding Analysis : Compare O-H···O and N-H···O interactions (e.g., bond distances: 1.8–2.2 Å) to identify structural inconsistencies .

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